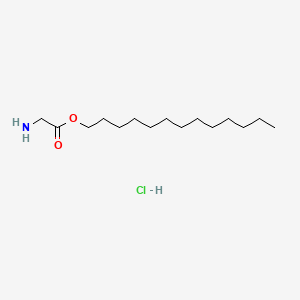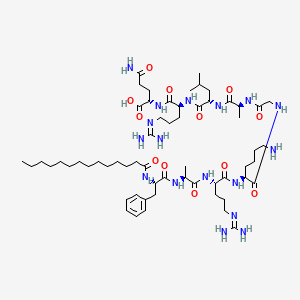
Tridecyl 2-Aminoacetate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridecyl 2-Aminoacetate Hydrochloride is a potent NAE-hydrolyzing acid amidase (NAAA) inhibitor . It has the molecular formula C15H32ClNO2 and a molecular weight of 293.87 .
Chemical Reactions Analysis
Tridecyl 2-Aminoacetate Hydrochloride is known to inhibit N-Acylethanolamines-hydrolyzing acid amidase or FAAH enzymes . This suggests that it may interact with these enzymes in a way that reduces their activity, although the exact nature of these chemical reactions isn’t specified in the available sources.Scientific Research Applications
Synthesis and Chemical Reactions
Tridecyl 2-Aminoacetate Hydrochloride is not directly mentioned in the available literature; however, studies involving similar compounds offer insights into potential applications in synthesis and chemical reactions. For instance, the synthesis and isomerization of tricyclo[7.3.1.02,7]tridecen-13-ones demonstrate the chemical versatility of tridecyl compounds. Such compounds undergo dehydration effects leading to different isomerizations, indicating that derivatives like Tridecyl 2-Aminoacetate Hydrochloride could be useful in synthetic chemistry for creating various isomers with potential applications in materials science or pharmaceuticals (Rostovskaya et al., 2001).
Biochemical Applications and Drug Design
The novel GABA adamantane derivative study shows the potential of structurally complex compounds for developing new pharmaceuticals. Although it focuses on an adamantane derivative, the process of designing, synthesizing, and testing for biological activity is relevant to Tridecyl 2-Aminoacetate Hydrochloride. Such compounds might be explored for their interaction with biological targets, indicating a pathway for the development of new drugs or biochemical tools (Zoidis et al., 2005).
Material Science and Hydrogel Applications
Tridecyl 2-Aminoacetate Hydrochloride could potentially find applications in material science, especially in the design of hydrogels. Chitosan hydrogels cross-linked with specific compounds show pH- and thermo-responsive swelling behaviors and can control the release behavior of drugs. This suggests that derivatives of Tridecyl 2-Aminoacetate could be synthesized for use in creating new types of hydrogels for drug delivery systems or as part of smart material systems that respond to environmental stimuli (Karimi et al., 2018).
Mechanism of Action
Target of Action
Tridecyl 2-aminoacetate;hydrochloride is a biochemical used in proteomics research . .
Mode of Action
It has been observed to inhibit n-acylethanolamines-hydrolyzing acid amidase or faah enzymes .
Biochemical Pathways
Given its observed inhibition of faah enzymes , it may impact the endocannabinoid system, which is involved in a variety of physiological processes.
Result of Action
Its observed inhibition of faah enzymes suggests potential therapeutic application as an analgesic .
properties
IUPAC Name |
tridecyl 2-aminoacetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14-16;/h2-14,16H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLLTHVTLJDIBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolyl]carboxylic Acid](/img/structure/B584189.png)


![3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester](/img/structure/B584192.png)







![2-[2-[4-(Dimethylamino)phenyl]ethenyl]-5-nitrobenzene-1,4-diamine](/img/structure/B584209.png)
